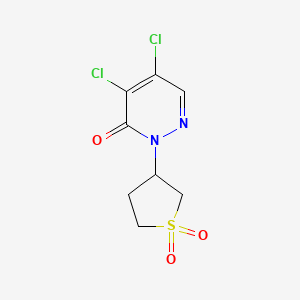
4-(2,2,2-Trifluoroethyl)phenol
描述
4-(2,2,2-Trifluoroethyl)phenol is a fluorinated organic compound with the formula C8H7F3O . It has a molecular weight of 176.14 .
Molecular Structure Analysis
The InChI code for 4-(2,2,2-Trifluoroethyl)phenol is 1S/C8H7F3O/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4,12H,5H2 . This indicates that the compound consists of a phenol group attached to a trifluoroethyl group.Chemical Reactions Analysis
Phenols, including 4-(2,2,2-Trifluoroethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
4-(2,2,2-Trifluoroethyl)phenol is a powder that is stored at room temperature . It has a melting point of 56-60 degrees Celsius .科学研究应用
Building Blocks for Compound Formation
The compound can be used as a building block for the formation of various other compounds. For instance, it can be used in the synthesis of aminophosphonates .
Synthesis of Bisphosphonates
Bisphosphonates, which are used to treat a variety of bone diseases, can also be synthesized using this compound .
Production of Phosphates
This compound can be used in the production of phosphates , which have a wide range of applications in various fields such as agriculture, industry, and food.
Synthesis of Nucleotides
Nucleotides, the building blocks of DNA and RNA, can be synthesized using this compound . This has significant implications in the field of genetic engineering and biotechnology.
Use as Catalysts
The compound can also be used as a catalyst , speeding up chemical reactions without being consumed in the process. This has a wide range of applications in the chemical industry.
Use as Ligands
Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This compound can be used as a ligand , which has applications in fields like biochemistry, medicinal chemistry, and materials science.
Acylation Reagent
2,2,2-Trifluoroethyl aliphatic carboxylates, which can be derived from this compound, have been used as versatile acylation reagents in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines .
Antioxidative or Antibacterial Activities
Polyglycerol, sucrose, and steroid fatty acid esters, which can be synthesized using this compound, have shown antioxidative or antibacterial activities . This has potential applications in the development of new drugs and treatments.
安全和危害
作用机制
Target of Action
The primary target of 4-(2,2,2-Trifluoroethyl)phenol is the Tyrosine–tRNA ligase, cytoplasmic in humans . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule.
Biochemical Pathways
The specific biochemical pathways affected by 4-(2,2,2-Trifluoroethyl)phenol are not well-documented. Given its target, it is likely that the compound impacts the protein synthesis pathway, specifically the process of tRNA aminoacylation. This could have downstream effects on protein expression and cellular function .
Pharmacokinetics
These properties significantly influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
Given its target, it is plausible that the compound could affect protein synthesis, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,2,2-Trifluoroethyl)phenol. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
属性
IUPAC Name |
4-(2,2,2-trifluoroethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEGMFBZSGWLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)phenol | |
CAS RN |
86571-21-3 | |
| Record name | 4-(2,2,2-trifluoroethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

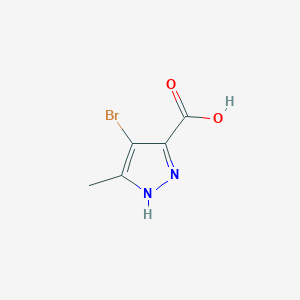
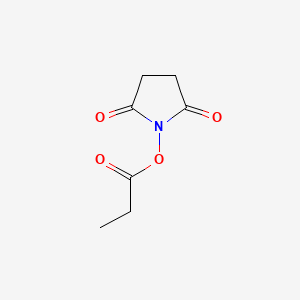
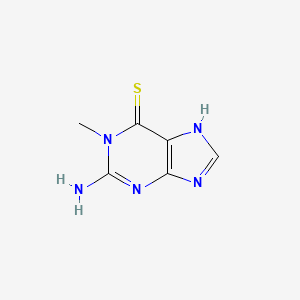

![Acetonitrile, 2-[(2-furanylmethyl)thio]-](/img/structure/B3430795.png)

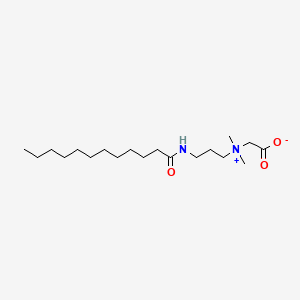

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3430820.png)



